4-ethoxy-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide
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Overview
Description
4-ETHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a pyridinyl group, and a trimethoxyphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction using a pyridine derivative.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using a trimethoxybenzene derivative and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
4-ETHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE
- 4-ETHOXY-N-(PYRIDIN-3-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE
- 4-ETHOXY-N-(PYRIDIN-2-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]BENZAMIDE
Uniqueness
4-ETHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties
Properties
Molecular Formula |
C24H26N2O5 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-ethoxy-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H26N2O5/c1-5-31-19-11-9-18(10-12-19)24(27)26(22-8-6-7-13-25-22)16-17-14-20(28-2)23(30-4)21(15-17)29-3/h6-15H,5,16H2,1-4H3 |
InChI Key |
ZFPPBNSFQDCZFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
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